molecular formula C22H14Cl2F3N3S B2603275 2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478045-15-7

2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2603275
CAS No.: 478045-15-7
M. Wt: 480.33
InChI Key: GWYCXWJCDVQYGO-COEJQBHMSA-N
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Description

2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a dichlorobenzyl sulfanyl group and a trifluoromethyl phenyl hydrazone moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of the dichlorobenzyl sulfanyl group and the trifluoromethyl phenyl hydrazone moiety. Key reagents and conditions include:

    Indole Core Formation: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of Dichlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable indole derivative with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of Trifluoromethyl Phenyl Hydrazone: The final step involves the condensation of the intermediate product with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions to form the desired hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to the corresponding amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[4-(trifluoromethyl)phenyl]hydrazone
  • **2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazine
  • **2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazide

Uniqueness

2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl phenyl hydrazone moiety, in particular, contributes to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

[2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2F3N3S/c23-15-9-8-13(18(24)11-15)12-31-21-20(17-6-1-2-7-19(17)28-21)30-29-16-5-3-4-14(10-16)22(25,26)27/h1-11,28H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUHBBFBZYCRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC3=C(C=C(C=C3)Cl)Cl)N=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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